molecular formula C17H14N4OS2 B2891766 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955967-06-3

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Numéro de catalogue: B2891766
Numéro CAS: 955967-06-3
Poids moléculaire: 354.45
Clé InChI: CANUGVKYRMGANN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine features a pyrazole core substituted at position 1 with a 4-(4-methoxyphenyl)thiazole moiety and at position 4 with a 2-thienyl group. This hybrid structure combines heterocyclic motifs (pyrazole, thiazole, and thiophene) known for diverse pharmacological activities.

Propriétés

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)14-10-24-17(20-14)21-16(18)13(9-19-21)15-3-2-8-23-15/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANUGVKYRMGANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H16N4OSC_{18}H_{16}N_4OS, with a complex structure that includes a thiazole ring and a pyrazole moiety. The presence of methoxy and thienyl groups contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30
Pseudomonas aeruginosa0.35

These results indicate that the compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key bacterial enzymes, specifically DNA gyrase and dihydrofolate reductase (DHFR). These targets are crucial for bacterial DNA replication and folate synthesis, respectively. In vitro assays demonstrated that the compound effectively inhibits biofilm formation, which is a significant factor in bacterial resistance .

Study 1: In Vitro Evaluation

A study conducted by Mohamed et al. evaluated the in vitro antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The researchers utilized different assays to determine the MIC and minimum bactericidal concentration (MBC). Compound 7b, which shares structural similarities with our target compound, was identified as the most active derivative with an MIC range of 0.22 to 0.25 µg/mL against resistant strains .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazole-bearing pyrazole derivatives. It was found that modifications to the methoxy group significantly influenced antimicrobial potency. The presence of electron-donating groups like methoxy enhanced the interaction with bacterial enzymes, thus improving efficacy .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Pyrazole-Based Analogues

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
  • Structure : Lacks the thiazole and thienyl groups but shares the 4-methoxyphenyl-pyrazole backbone.
  • Single-crystal X-ray studies confirm planarity, critical for binding interactions .
  • Key Difference : Absence of thiazole-thienyl substituents reduces molecular complexity and likely alters target specificity compared to the target compound .
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • Structure : Replaces the thiazole-thienyl group with a 4-chlorophenyl substituent.
  • Activity : Chlorine’s electron-withdrawing effects may enhance metabolic stability but reduce solubility compared to the methoxy group in the target compound .

Thiazole-Containing Analogues

4-(4-Methoxyphenyl)thiazol-2-amine
  • Structure : Simplified thiazole derivative without the pyrazole-thienyl unit.
  • Activity : Serves as a building block for antidiabetic benzenesulfonamide derivatives, highlighting the pharmacological relevance of the 4-methoxyphenyl-thiazole motif .
5-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
  • Structure : Features a chlorophenyl group instead of methoxyphenyl and a pyrazole-thiazole core.
  • Activity : The chloro substituent may improve lipophilicity (LogP = 5.48) but could reduce bioavailability compared to the target compound’s methoxy group .

Heterocyclic Hybrid Analogues

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Structure: Combines pyrazolo-pyrimidine and thieno-pyrimidine systems.
  • Synthesis : Uses Vilsmeier–Haack reagent for cyclization, a method applicable to the target compound’s thiazole formation .
  • Activity : High yield (82%) and planar structure suggest strong binding to enzymatic pockets, a trait shared with the target compound .
3-(4-Bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
  • Structure : Bromine substituents increase molecular weight (MW = 348.62) and steric bulk compared to the target compound (MW = ~350–370 estimated).
  • Activity : Bromine’s hydrophobicity may enhance membrane permeability but could limit solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP (Predicted) Notable Activity
Target Compound ~350–370 4-Methoxyphenyl, Thienyl ~3.5–4.0 Kinase inhibition (hypothesized)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 265.32 4-Methoxyphenyl, Phenyl 2.8 Kinase intermediate
5-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)pyrazol-3-amine 341.84 4-Chlorophenyl, Phenylthiazole 5.48 Anticancer (hypothesized)
4-(4-Methoxyphenyl)thiazol-2-amine 196.20 4-Methoxyphenyl 1.9 Antidiabetic precursor

Méthodes De Préparation

Hydrazine-Based Cyclocondensation

The 4-(2-thienyl)-1H-pyrazol-5-amine subunit is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example:

  • Reactants : 3-(2-thienyl)acrylaldehyde and hydrazine hydrate.
  • Conditions : Solvent-free microwave irradiation (120°C, 20 min).
  • Yield : 78–85%.

This method avoids solvent use and enhances regioselectivity due to microwave-induced uniform heating. The amino group at position 5 is introduced via subsequent ammonolysis or direct substitution.

Transition Metal-Catalyzed Approaches

Ruthenium(II) catalysts enable intramolecular oxidative C–N coupling for trisubstituted pyrazoles:

  • Catalyst : [RuCl2(p-cymene)]2 (5 mol%).
  • Oxidant : Molecular oxygen.
  • Yield : 82–90%.

This method ensures high functional group tolerance, critical for preserving the thienyl substituent’s integrity.

Synthesis of the Thiazole Moiety

Hantzsch Thiazole Synthesis

The 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group is constructed via the classic Hantzsch method:

  • Reactants : 4-methoxyphenyl thioamide and phenacyl bromide.
  • Conditions : Reflux in ethanol (80°C, 4 h).
  • Yield : 70–75%.

The thioamide’s sulfur atom nucleophilically attacks phenacyl bromide, followed by cyclocondensation to form the thiazole ring. Electron-donating methoxy groups enhance electrophilic aromatic substitution at the para position.

One-Pot Thiazole Formation

Recent advances employ PEG-400 as a green solvent:

  • Reactants : 4-methoxybenzaldehyde, thiosemicarbazide, and bromoacetophenone.
  • Conditions : 40–45°C, 2 h.
  • Yield : 68–72%.

This method reduces energy consumption and improves atom economy compared to traditional reflux approaches.

Coupling of Pyrazole and Thiazole Subunits

Nucleophilic Aromatic Substitution

The pyrazole’s amine group at position 5 reacts with the thiazole’s 2-position halogen (e.g., bromide):

  • Reactants : 4-(2-thienyl)-1H-pyrazol-5-amine and 2-bromo-4-(4-methoxyphenyl)thiazole.
  • Conditions : K2CO3 in DMF (100°C, 12 h).
  • Yield : 60–65%.

Excess base ensures deprotonation of the pyrazole amine, facilitating nucleophilic attack.

Copper-Mediated Cross-Coupling

For enhanced efficiency, CuI-catalyzed Ullmann coupling is employed:

  • Catalyst : CuI (10 mol%), L-proline ligand.
  • Solvent : DMSO, 110°C, 8 h.
  • Yield : 75–80%.

This method minimizes byproducts and improves scalability.

Optimization and Challenges

Regioselectivity Control

  • Pyrazole formation : Microwave activation reduces polychlorinated byproducts by 40% compared to thermal methods.
  • Thiazole substitution : Electron-rich aryl groups direct cyclization to the para position, achieving >90% regioselectivity.

Purification Considerations

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thiazole-pyrazole hybrids.
  • Recrystallization : Ethanol/water mixtures yield pure product (mp 162–164°C).

Analytical Characterization

Key spectroscopic data for the target compound :

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, pyrazole-H), 7.45–7.12 (m, 6H, aryl-H), 5.21 (s, 2H, NH2), 3.89 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calc. for C17H14N4OS2 [M+H]+: 354.45; found: 354.44.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantage
Hantzsch + Ullmann CuI, DMSO, 110°C 75–80 Scalable, high purity
Microwave + SNAr K2CO3, DMF, 100°C 60–65 Rapid pyrazole formation
One-pot PEG-400 40–45°C, 2 h 68–72 Eco-friendly, low energy input

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of thiazole and pyrazole precursors. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thioureas, while pyrazole cores are constructed via condensation of hydrazines with 1,3-diketones. Key steps include:

  • Temperature control : Cyclization of intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride) requires reflux in POCl₃ at 120°C for optimal ring closure .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in aryl-thiazole coupling .
    • Yield optimization : Substituting electron-withdrawing groups (e.g., methoxy) on the phenyl ring improves reactivity, with yields ranging from 65% to 82% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers in this compound?

  • NMR :

  • ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm and thienyl protons at δ 6.8–7.2 ppm confirm substituent positions. Coupling patterns (e.g., doublets for thiazole C-H) resolve structural ambiguities .
  • ¹³C NMR : Carbon signals for thiazole (C-2 at ~165 ppm) and pyrazole (C-5 at ~145 ppm) differentiate regioisomers .
    • IR : Stretching frequencies for C=N (1560–1600 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate ring formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on thienyl or methoxyphenyl groups) impact bioactivity?

  • SAR Insights :

  • Thienyl substitution : 2-Thienyl enhances antimicrobial activity compared to phenyl analogs, likely due to increased lipophilicity and π-π stacking with bacterial targets .
  • Methoxy position : Para-methoxy on phenyl improves solubility but reduces antifungal efficacy compared to ortho-substituted derivatives (IC₅₀ shift from 12 µM to >50 µM) .
    • Experimental design : Parallel synthesis of analogs followed by in vitro screening (e.g., MIC assays against S. aureus and C. albicans) quantifies substituent effects .

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

  • X-ray diffraction : Single-crystal studies (e.g., P2₁/c space group, T = 173 K) show:

  • Dihedral angles : Thiazole and pyrazole planes form a 48.5° angle, influencing packing efficiency .
  • H-bonding : N-H···N interactions between pyrazole amines and thiazole nitrogens stabilize the lattice (d = 2.89 Å) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict binding affinities to kinase targets?

  • Docking protocols :

  • Protein preparation : Use crystal structures (e.g., PDB: 3QKL for JAK2) with protonation states adjusted to pH 7.4.
  • Ligand optimization : AM1-BCC charges and MMFF94 force fields refine the compound’s geometry .
    • Results : The compound shows a ΔG of −9.2 kcal/mol with JAK2’s ATP-binding site, suggesting competitive inhibition (Ki ~ 120 nM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

  • Variables to assess :

  • Assay conditions : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and incubation time (24 vs. 48 hrs) alter MIC values .
  • Compound purity : HPLC data (e.g., ≥95% purity vs. 90%) significantly impact bioactivity .
    • Meta-analysis : Normalize data using standardized protocols (CLSI guidelines) and re-evaluate structure-activity trends .

Q. Why do some studies report poor solubility despite structural modifications?

  • Key factors :

  • Counterion effects : Freebase forms exhibit lower aqueous solubility (0.12 mg/mL) vs. hydrochloride salts (1.8 mg/mL) .
  • Crystallinity : Amorphous solid dispersions (e.g., with PVP-VA64) improve dissolution rates by 300% .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesis?

  • In-process monitoring :

  • TLC : Track reaction progress using ethyl acetate/hexane (3:7) mobile phase.
  • HPLC-MS : Confirm intermediate masses (e.g., m/z 321.08 for pyrazole-thiazole precursor) .
    • Purification : Flash chromatography (silica gel, 230–400 mesh) with gradient elution removes regioisomeric byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.